2-Ethoxy-3-methoxybenzaldehyde
Overview
Description
2-Ethoxy-3-methoxybenzaldehyde is a compound that is closely related to various substituted benzaldehydes, which are often used as intermediates in the synthesis of more complex molecules. The papers provided discuss several compounds with methoxy and other substituents in the benzaldehyde structure, which can provide insights into the behavior and properties of 2-ethoxy-3-methoxybenzaldehyde by analogy.
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the formation of Schiff bases from 2-hydroxy-3-methoxybenzaldehyde and different substituted anilines . Another approach includes a multi-step synthesis starting from non-aromatic precursors to produce isotopically labeled benzaldehydes for molecular imaging . These methods highlight the versatility of substituted benzaldehydes in synthetic chemistry and their potential utility in creating labeled compounds for research purposes.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as FT-IR, NMR, and X-ray crystallography. For example, Schiff bases derived from 2-hydroxy-3-methoxybenzaldehyde have been studied using spectroscopic methods and crystallography, revealing details about the stabilization of enol-imino tautomers and the conformation of molecules in the crystal phase . Similarly, the structure of a compound synthesized from 2-hydroxy-3-methoxybenzaldehyde and hexachlorocyclotriphosphazene has been determined, providing insights into the orthorhombic crystal structure .
Chemical Reactions Analysis
The reactivity of these compounds can be inferred from the synthesis of various complexes and derivatives. For instance, 3-methoxy-2-hydroxybenzaldehyde has been used to synthesize isothiosemicarbazone complexes with nickel(II) and molybdenum(VI), demonstrating the ligand's ability to coordinate with metal centers . Additionally, the formation of Schiff bases indicates the reactivity of the aldehyde group in condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their spectroscopic signatures and their behavior in crystalline states. The IR, NMR, and UV-Vis spectroscopic studies provide information on the functional groups and electronic structure . The crystallographic data reveal the solid-state arrangement and can be correlated with the stability and reactivity of the compounds . The enzymatic polymerization of a related compound, 2-hydroxy-3-methoxybenzaldehyde, suggests potential for self-organization and complexity in its polymerized form .
Scientific Research Applications
1. Catalyst in Oxidation Reactions
2-Ethoxy-3-methoxybenzaldehyde plays a role in the preparation of catalysts for oxidation reactions. In a study, a complex formed from a reaction involving a derivative of 2-hydroxy-3-methoxybenzaldehyde was encapsulated in zeolite Y. This material demonstrated efficacy as a catalyst for oxidizing primary alcohols and hydrocarbons, highlighting its potential in industrial and synthetic chemistry applications (Ghorbanloo & Maleki Alamooti, 2017).
2. Vibrational Dynamics Studies
In another research, the vibrational dynamics of 2-Ethoxy-3-methoxybenzaldehyde were studied using inelastic neutron scattering (INS) spectroscopy and periodic DFT calculations. Such studies are crucial for understanding molecular behaviors in various states, which can have implications in material science and molecular physics (Ribeiro-Claro et al., 2021).
3. Thermophysical Properties Analysis
2-Ethoxy-3-methoxybenzaldehyde has been included in studies examining the thermophysical properties of various aldehydes. These studies, employing techniques like differential scanning calorimetry (DSC), provide valuable data on the melting temperatures, heat capacities, and other thermal properties of these compounds, which are essential for their application in different fields (Temprado, Roux, & Chickos, 2008).
4. Chemical Synthesis and Organic Reactions
Research also focuses on the role of 2-Ethoxy-3-methoxybenzaldehyde in various organic synthesis reactions. For instance, it has been used in the preparation of other aldehydes through methods like O-alkylation. These synthetic routes are fundamental in the development of new organic compounds for various applications, including pharmaceuticals and materials science (Katritzky, Long, He, Qiua, & Wilcox, 2000).
5. Enzymatic Polymerization
A notable study involved the enzymatic polymerization of a derivative of 2-hydroxy-3-methoxybenzaldehyde. This research sheds light on the self-organization phenomena in chemical systems, which has implications in understanding the formation and behavior of polymers (Karmanov & Monakov, 1994).
Safety And Hazards
Sigma-Aldrich provides this product as-is and makes no representation or warranty whatsoever with respect to this product . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-ethoxy-3-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-10-8(7-11)5-4-6-9(10)12-2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPUNCUVRGJYGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216917 | |
Record name | 2-Ethoxy-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-3-methoxybenzaldehyde | |
CAS RN |
66799-97-1 | |
Record name | 2-Ethoxy-3-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66799-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxy-3-methoxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066799971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 66799-97-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72388 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethoxy-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxy-3-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHOXY-3-METHOXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL8L5E3XPH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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